2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane
Overview
Description
“2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane” is a chemical compound with the CAS Number: 6730-96-7 . It has a molecular weight of 262.54 and its linear formula is C12H30O2Si2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H30O2Si2/c1-11(2,13-15(5,6)7)12(3,4)14-16(8,9)10/h1-10H3 . This indicates that the compound has a complex structure involving carbon ©, hydrogen (H), oxygen (O), and silicon (Si) atoms .Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . Its boiling point is 216.9±13.0 °C at 760 mmHg . The vapour pressure is 0.2±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.5±3.0 kJ/mol . The flash point is 76.0±20.2 °C . The index of refraction is 1.419 . The molar refractivity is 78.5±0.3 cm3 . It has 2 H bond acceptors and 0 H bond donors . It has 5 freely rotating bonds . The polar surface area is 18 Å2 . The polarizability is 31.1±0.5 10-24 cm3 . The surface tension is 20.0±3.0 dyne/cm . The molar volume is 310.9±3.0 cm3 .Scientific Research Applications
Synthesis and Polymerization Studies
Synthesis of Cyclocarbasiloxanes : Research on the synthesis of cyclocarbasiloxanes, including 2,2,4,4,6,6,8,8-octamethyl-1,3,5-trioxa-2,4,6,8-tetrasilacyclooctane, has been documented. This involves heterofunctional condensation reactions and cohydrolysis reactions of certain disilapentanes (Nametkin, Islamov, Gusel'nikov, & Vdovin, 1968).
Catalysis with Ruthenium Complexes : Studies have been conducted on the reactivity of exocyclic vinyl bonds at silicon with styrene, catalyzed by ruthenium complexes. This involves compounds like 2,2,4,4,6,6,8,8-Octamethyl-1,5-dioxo-2,4,6,8-tetrasila-3,7-exo-dimethylenecyclooctane (Marciniec et al., 1999).
Formation of 1,3-Dioxa-2-Silacyclopentanes : Silylation of substituted dioles leads to derivatives of 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane, which are used in the formation of substituted 1,3-dioxa-2-silacyclopentanes (Birkofer & Stuhl, 1980).
Applications in Organometallic Chemistry
Synthesis of 1,1-Bis(silyl)ethenes : Symmetrical 1,1-bis(silyl)ethenes have been prepared via ruthenium complex-catalyzed silylative coupling cyclization, leading to derivatives like 2,2,4,4-tetramethyl-3-methylene-1,5-dioxa-2,4-disilacycloheptane (Pawluć et al., 2005).
Metal-Silicon Bonded Compounds : The study of compounds like 2,2,4,4,6,6,8,8-octamethyl-2,4,6,8-tetrasila-1,5-mercuracyclooctane, featuring metal-silicon bonds, offers insights into their structural properties (Ilsley et al., 1980).
Reactions and Properties
Pyrolysis Studies : Studies on the pyrolysis of related compounds, yielding various cyclic and acyclic products, demonstrate the diverse reactivity and potential applications of these compounds in chemical synthesis (Takata et al., 1995).
- analysis of various derivatives, like 3,6-dioxa-1,8-(di-2,3-dichloromaleimido)octane, provide valuable information on their steric structure and potential for further chemical reactions (Ganin et al., 1992).
Risk Assessment for Related Compounds : Comprehensive studies like a global human health risk assessment for octamethylcyclotetrasiloxane (D4), closely related to the compound , offer insights into the safety and environmental impact of these substances (Gentry et al., 2017).
Siloxane-Bridged Compounds : Research into siloxane-bridged acyclic and cyclic compounds, like 3,7-diphosphinidene-2,2,4,4,6,6,8,8-octamethyl-1,5-dioxa-2,4,6,8-tetrasilacyclooctane, contributes to understanding their structure and potential applications in catalysis or material science (Ito, Jin, & Yoshifuji, 2007).
Silicon-Sulfur Bond Insertion Reactions : Investigations into the pyrolysis and reactions involving silicon-sulfur bonds open avenues for new chemical syntheses and the understanding of reaction mechanisms (Soysa, Jung, & Weber, 1979).
Safety And Hazards
properties
IUPAC Name |
(2,3-dimethyl-3-trimethylsilyloxybutan-2-yl)oxy-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2,13-15(5,6)7)12(3,4)14-16(8,9)10/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLNFALQCLEMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342545 | |
Record name | 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
CAS RN |
6730-96-7 | |
Record name | 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,5,5,7,7-Octamethyl-3,6-dioxa-2,7-disilaoctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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